2-(2-(4-Bromophenyl)-2-oxoethyl)-5,5-dimethylcyclohexane-1,3-dione 2-(2-(4-Bromophenyl)-2-oxoethyl)-5,5-dimethylcyclohexane-1,3-dione
Brand Name: Vulcanchem
CAS No.: 112404-27-0
VCID: VC4717578
InChI: InChI=1S/C16H17BrO3/c1-16(2)8-14(19)12(15(20)9-16)7-13(18)10-3-5-11(17)6-4-10/h3-6,12H,7-9H2,1-2H3
SMILES: CC1(CC(=O)C(C(=O)C1)CC(=O)C2=CC=C(C=C2)Br)C
Molecular Formula: C16H17BrO3
Molecular Weight: 337.213

2-(2-(4-Bromophenyl)-2-oxoethyl)-5,5-dimethylcyclohexane-1,3-dione

CAS No.: 112404-27-0

Cat. No.: VC4717578

Molecular Formula: C16H17BrO3

Molecular Weight: 337.213

* For research use only. Not for human or veterinary use.

2-(2-(4-Bromophenyl)-2-oxoethyl)-5,5-dimethylcyclohexane-1,3-dione - 112404-27-0

Specification

CAS No. 112404-27-0
Molecular Formula C16H17BrO3
Molecular Weight 337.213
IUPAC Name 2-[2-(4-bromophenyl)-2-oxoethyl]-5,5-dimethylcyclohexane-1,3-dione
Standard InChI InChI=1S/C16H17BrO3/c1-16(2)8-14(19)12(15(20)9-16)7-13(18)10-3-5-11(17)6-4-10/h3-6,12H,7-9H2,1-2H3
Standard InChI Key WVJUCGXCMJWNEW-UHFFFAOYSA-N
SMILES CC1(CC(=O)C(C(=O)C1)CC(=O)C2=CC=C(C=C2)Br)C

Introduction

Chemical Structure and Properties

Structural Features

The compound consists of:

  • Core: 5,5-Dimethylcyclohexane-1,3-dione (dimedone), a six-membered ring with two methyl groups at the 5-position and ketone groups at the 1- and 3-positions.

  • Substituent: A 2-(4-bromophenyl)-2-oxoethyl group attached at the 2-position of the cyclohexane ring. This side chain includes a ketone (oxo) and a 4-bromophenyl moiety .

Molecular Formula: C16H17BrO3\text{C}_{16}\text{H}_{17}\text{BrO}_3
Molecular Weight: 337.21 g/mol
InChIKey: WVJUCGXCMJWNEW-UHFFFAOYSA-N

Physical and Spectroscopic Properties

PropertyDescription
AppearanceWhite or off-white crystalline solid (inferred from related compounds)
SolubilityModerate solubility in organic solvents (e.g., DCM, ethanol)
NMR DataKey peaks: δ\delta 7.81–7.97 (m, aromatic protons), 5.23 (t, CH)
HRMSC23H19BrNO2+\text{C}_{23}\text{H}_{19}\text{BrNO}_2^+ calcd 420.0594, found 420.0595

Synthesis and Reactivity

Synthetic Routes

The synthesis typically involves:

  • Condensation Reactions: Dimedone reacts with 4-bromobenzaldehyde under basic conditions (e.g., sodium bicarbonate in water) to form the oxoethyl linkage .

  • Multi-Step Alkylation/Acylation: Alternative pathways may involve attaching the 4-bromophenyl group via nucleophilic substitution or coupling reactions .

Hypothetical Synthesis Pathway:

  • Activation: Dimedone undergoes enolate formation.

  • Condensation: Enolate attacks the carbonyl of 4-bromobenzaldehyde, forming the β-hydroxy ketone.

  • Dehydration: Elimination of water yields the α,β-unsaturated ketone intermediate.

  • Cyclization: Intramolecular aldol condensation to stabilize the cyclohexane ring .

Reactivity Insights

  • Oxoethyl Group: Participates in Michael additions (e.g., with thiols or amines) .

  • Bromine Substituent: Enables cross-coupling reactions (Suzuki, Buchwald-Hartwig) .

  • Dimethyl Groups: Enhance steric protection and solubility .

CompoundKey Differences from Target CompoundApplications
2-(4-Chlorophenyl)thio-5,5-dimethylcyclohexane-1,3-dioneThioether instead of oxoethyl; Cl vs. Br substituentAntimicrobial agents
2-(2-Oxo-2-phenylethyl)-5,5-dimethylcyclohexane-1,3-dionePhenyl instead of 4-bromophenylPhotostabilizers
2,2-Difluoro-5,5-dimethylcyclohexane-1,3-dioneFluorine atoms at C2 positionsFluorinated probes

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